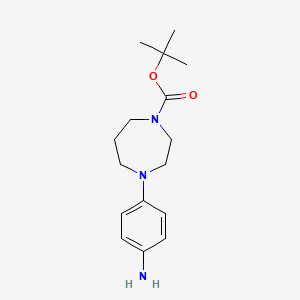
4-(methanesulfonylmethyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the starting materials, the conditions under which the synthesis occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include understanding the conditions under which the reactions occur, the products of the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-(methanesulfonylmethyl)-1,3-thiazol-2-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-aminothiazole", "methanesulfonyl chloride", "sodium hydroxide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2-aminothiazole is reacted with methanesulfonyl chloride in the presence of sodium hydroxide to form 4-(methanesulfonylmethyl)-1,3-thiazole.", "Step 2: The crude product from step 1 is dissolved in ethyl acetate and washed with sodium bicarbonate solution to remove any unreacted starting materials and impurities.", "Step 3: The organic layer is separated and dried over anhydrous sodium sulfate.", "Step 4: The solvent is removed under reduced pressure to obtain the final product, 4-(methanesulfonylmethyl)-1,3-thiazol-2-amine, as a white solid." ] } | |
Numéro CAS |
887482-03-3 |
Nom du produit |
4-(methanesulfonylmethyl)-1,3-thiazol-2-amine |
Formule moléculaire |
C5H8N2O2S2 |
Poids moléculaire |
192.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



